molecular formula C21H25N5O2 B12278654 N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine

N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine

Cat. No.: B12278654
M. Wt: 379.5 g/mol
InChI Key: YJHBOXPXNQVKGM-UHFFFAOYSA-N
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Description

N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core is synthesized by reacting 4-chloro-6,7-dimethoxyquinazoline with piperidine under reflux conditions.

    Introduction of the Piperidine Moiety: The resulting intermediate is then reacted with N-methylpyridin-2-amine in the presence of a suitable base, such as potassium carbonate, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce the corresponding amines.

Scientific Research Applications

N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, which could be useful in cancer research.

    Medicine: Investigated for its therapeutic potential in treating various types of cancer.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves inhibition of specific kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with the growth and proliferation of cancer cells. The molecular targets include epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR).

Comparison with Similar Compounds

Similar Compounds

    Erlotinib: Another quinazoline derivative used as a tyrosine kinase inhibitor.

    Gefitinib: Similar to erlotinib, used for the treatment of non-small-cell lung cancer.

    Tandutinib: A selective inhibitor of FLT3 and PDGFR.

Uniqueness

N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its specific molecular structure, which allows it to selectively inhibit certain kinases with high potency. This selectivity makes it a promising candidate for targeted cancer therapies.

Properties

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

IUPAC Name

N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine

InChI

InChI=1S/C21H25N5O2/c1-25(20-6-4-5-9-22-20)15-7-10-26(11-8-15)21-16-12-18(27-2)19(28-3)13-17(16)23-14-24-21/h4-6,9,12-15H,7-8,10-11H2,1-3H3

InChI Key

YJHBOXPXNQVKGM-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OC)C4=CC=CC=N4

Origin of Product

United States

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